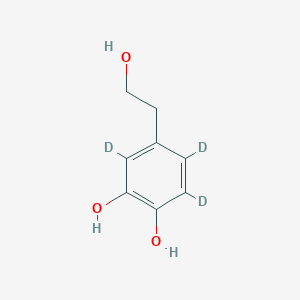
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol is a deuterated derivative of hydroxyethylbenzene diol This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen The deuterium atoms are located at the 3, 4, and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol typically involves the deuteration of hydroxyethylbenzene diol. One common method is the reduction of deuterated hydroxybenzaldehyde using deuterated reducing agents. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product, ensuring that the deuterium atoms are correctly positioned on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the hydroxyethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include deuterated quinones, reduced hydroxyethyl derivatives, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include antioxidant defense mechanisms and inhibition of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylethanol: A non-deuterated analog with similar chemical structure but different isotopic composition.
Hydroxyethylbenzene diol: The non-deuterated parent compound.
Deuterated hydroxybenzaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol lies in its deuterium substitution, which imparts distinct physicochemical properties. These properties include increased metabolic stability and altered reaction kinetics, making it valuable for research and industrial applications.
Propiedades
IUPAC Name |
3,4,6-trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-FYFKOAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCO)[2H])O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














